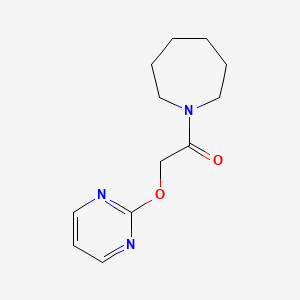![molecular formula C10H17N3O3 B5549040 2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol is a useful research compound. Its molecular formula is C10H17N3O3 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.12699141 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Fuel Additive Research
Research on methanol reforming and its derivatives, such as in the production of hydrogen or other chemicals, is significant. Methanol, a related compound, serves as a basis for developing fuel additives like Methyl Tert-butyl Ether (MTBE) and others, enhancing fuel performance and reducing harmful emissions. The synthesis and decomposition reactions involving methanol and similar compounds are central to advancing sustainable energy solutions and improving fuel efficiency (Siek-Ting Yong et al., 2013; A. Bielański et al., 2003).
2. Hydrogen Production Techniques
The development of efficient hydrogen production methods from methanol is crucial for the hydrogen economy. Studies focus on catalyst development, reactor technology, and understanding the kinetics of methanol steam reforming, partial oxidation, and autothermal reforming. This research contributes to creating sustainable and efficient hydrogen production methods, supporting the transition towards renewable energy sources (G. García et al., 2021).
3. Catalysis and Reaction Mechanisms
Explorations into the catalytic properties and reaction mechanisms involving methanol and similar compounds reveal insights into the synthesis of valuable chemicals. These studies encompass the development of catalysts, understanding reaction pathways, and optimizing processes for industrial applications. The research informs the production of polymers, pharmaceuticals, and other chemicals, contributing to materials science and chemical engineering advancements (A. Cybulski, 1994).
4. Environmental and Analytical Chemistry
The detection and analysis of methanol and its derivatives in environmental samples are critical for monitoring pollution and ensuring public health. Research in this area develops and improves analytical methods for detecting methanol, its degradation products, and related compounds in various matrices. This work supports environmental protection efforts and the safe use of chemicals in industry (J. Jalbert et al., 2019).
5. Polymer and Materials Science
The interaction of methanol and related compounds with polymers and materials is an area of significant interest. Research focuses on understanding how these compounds can be used in the synthesis, modification, and degradation of materials. This includes studying the cure mechanisms of epoxy resins, the development of polymer membranes for separation processes, and the production of biopolymers and other materials (J. McCoy et al., 2016).
Propriétés
IUPAC Name |
2-[2-hydroxyethyl-(4-methoxy-6-methylpyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-8-7-9(16-2)12-10(11-8)13(3-5-14)4-6-15/h7,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGTYYVWTVQMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CCO)CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B5549033.png)
![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
